molecular formula C15H12INO2 B4958207 N-(3-acetylphenyl)-4-iodobenzamide

N-(3-acetylphenyl)-4-iodobenzamide

Cat. No.: B4958207
M. Wt: 365.16 g/mol
InChI Key: XJJDRZDYIAWVLD-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-4-iodobenzamide is a benzamide derivative characterized by an acetyl group at the 3-position of the phenyl ring and an iodine substituent at the 4-position of the benzamide core. The acetyl group may enhance metabolic stability compared to amino or alkylamino substituents in other derivatives .

Properties

IUPAC Name

N-(3-acetylphenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO2/c1-10(18)12-3-2-4-14(9-12)17-15(19)11-5-7-13(16)8-6-11/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJDRZDYIAWVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-4-iodobenzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps include:

    Preparation of the Boronic Acid Derivative: The starting material, 3-acetylphenylboronic acid, is prepared through hydroboration of the corresponding acetyl-substituted aryl halide.

    Coupling Reaction: The boronic acid derivative is then coupled with 4-iodobenzoyl chloride in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-4-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

    Oxidation: Formation of 3-acetylbenzoic acid derivatives.

    Reduction: Formation of 3-acetylphenyl alcohol derivatives.

Scientific Research Applications

Chemistry: N-(3-acetylphenyl)-4-iodobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various coupling reactions makes it valuable in organic synthesis .

Biology and Medicine: Its structure allows for modifications that can lead to the development of drugs with specific biological activities .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The acetyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • BZA (N-(2-diethylaminoethyl)-4-iodobenzamide) demonstrates 81–100% specificity in melanoma imaging due to its diethylaminoethyl group, which enhances melanin affinity .
  • 4-IBP targets sigma receptors in breast cancer cells (Kd = 26 nM) due to its benzylpiperidinyl moiety, highlighting the importance of bulky substituents for receptor engagement . The acetylphenyl group in the subject compound may favor different receptor interactions.
  • N-(5-Chloropyridin-2-yl)-4-iodobenzamide (logP = 4.7) exhibits higher lipophilicity than N-(3-acetylphenyl)-4-iodobenzamide (predicted logP ~3–4), suggesting differences in blood-brain barrier (BBB) penetration .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight logP Hydrogen Bond Acceptors Polar Surface Area (Ų)
This compound ~375.1* ~3.5* 3 ~60*
N-(5-Chloropyridin-2-yl)-4-iodobenzamide 358.56 4.7 3 33.0
4-IBP 450.3 ~4.0 3 41.3
BZA 388.2 3.1 3 43.7

*Predicted using analogous structures .

  • Compounds with logP >4 (e.g., N-(5-chloropyridin-2-yl)-4-iodobenzamide) often face BBB penetration challenges, as seen in benzoxazole derivatives .

Clinical and Preclinical Advancements

  • BZA: Advanced to Phase III trials for melanoma SPECT imaging, achieving 100% specificity in lesion detection .
  • 4-IBP : Demonstrated high sigma receptor affinity (Kd = 26 nM) in MCF-7 breast cancer cells but showed slow hepatobiliary clearance in rats .

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